molecular formula C6H5ClN4 B1527137 2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1338495-29-6

2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B1527137
CAS RN: 1338495-29-6
M. Wt: 168.58 g/mol
InChI Key: BPBNRYMWALIGJD-UHFFFAOYSA-N
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Description

2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound with a molecular weight of 168.59 . It is a non-naturally occurring small molecule that has aroused the interest of researchers due to its presence in diverse important structures in agriculture and medicinal chemistry .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The InChI code for 2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is 1S/C6H5ClN4/c7-4-5-9-6-8-2-1-3-11(6)10-5/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 168.59 .

Scientific Research Applications

Antimicrobial Activity

The compound 2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine has shown promising results in antimicrobial activity. It has been tested against standard bacteria and multidrug-resistant (MDR) clinical isolates, showing substantial better minimum inhibitory concentration (MIC) values compared to reference drugs like cephalothin and chloramphenicol .

Anticancer Potential

This compound’s scaffold, the [1,2,4]triazolo[1,5-a]pyrimidine, is being explored for its potential in cancer treatment. Specifically, it is being studied for CDK2 inhibition, which is a target for cancer therapies that aim to selectively target tumor cells .

Agricultural Chemistry

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is also significant in agricultural chemistry. It is present in structures that have shown diverse biological activities such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .

Synthesis of Novel Compounds

Researchers are utilizing this compound as a starting point for synthesizing novel compounds with enhanced biological activities. This includes creating new molecules with improved pharmacological profiles .

Drug Development

Due to its promising biological activities, 2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a candidate for further drug development processes. Its efficacy against MDR strains makes it a valuable asset in developing new antibiotics .

Chemical Research

In chemical research, this compound is used for studying reaction mechanisms and developing new synthetic methodologies that can lead to the discovery of more potent derivatives .

properties

IUPAC Name

2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-5-9-6-8-2-1-3-11(6)10-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBNRYMWALIGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)CCl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 3
2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 4
2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 5
Reactant of Route 5
2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

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